molecular formula C13H21N2O2P B5589681 (1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

Cat. No. B5589681
M. Wt: 268.29 g/mol
InChI Key: FYAYTBAFXQVMEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphinic acids involves methods such as the one-pot reaction yielding pyrrolidinylphosphinic acids and their piperidine and perhydroazepine homologues from corresponding pyrroline trimer and bis(trimethylsilyl) phosphonite with high efficiency (Xian-yun Jiao et al., 1994). Additionally, aminophosphinic acids in the pyridine series are synthesized through reactions involving N-(benzyl)-pyridylmethylimines and ethyl phenylphosphinate, showcasing the versatility of phosphinic acid derivatives in synthesis (B. Boduszek, 2003).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives of hydropyridine and their ability to form an extended network of hydrogen bonds (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Aminophosphinic acids in the pyridine series exhibit interesting chemical behavior, such as the cleavage of pyridine-2- and pyridine-4-methyl(amino)phosphinic acids in acidic solutions to form secondary amines and phosphonic or diphenylphosphinic acids. These reactions demonstrate the reactivity and potential utility of these compounds in synthetic chemistry (B. Boduszek et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • New Methods for Preparation : A novel method for the synthesis of 2-pyrrolidinylphosphinic acid and its homologues, including piperidine and perhydroazepine, has been developed. This method, which involves a one-pot reaction, yields these compounds with high efficiency, indicating its utility for synthesizing related phosphinic acid derivatives (Jiao et al., 1994).

  • Complexing Properties : Research on aminoalkylphosphinic acids, including derivatives of piperidine, has shown these compounds have notable complexing properties with various metal ions. This study provides insights into their potential applications in coordination chemistry and metal ion sensing (Lukeš et al., 1990).

  • Hydroaminomethylation Reactions : The hydroaminomethylation of 1-octene and piperidine using specific phosphine ligands demonstrates high activities and selectivities. This finding suggests the potential of using related phosphinic acid derivatives in catalysis and organic synthesis (Hamers et al., 2009).

  • Synthetic Applications : The convenient synthesis of new aminomethylphosphinic acids and their derivatives, including those with N-alkyl 4-hydroxypiperidines moieties, has been developed. This process offers a pathway to a range of water-soluble acids with potential applications in pharmaceuticals and agriculture (Prishchenko et al., 2019).

Biological and Medicinal Applications

  • Anticonvulsant Activity : The synthesis and biological evaluation of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were performed, highlighting their activity at N-methyl-D-aspartic acid (NMDA) receptors and anticonvulsant properties. These results underline the therapeutic potential of phosphinic acid derivatives in neuropharmacology (Hutchison et al., 1989).

Material Science and Catalysis

  • Catalytic Applications : The use of specific amino-functionalized ligands in hydroaminomethylation reactions suggests that compounds similar to "(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid" could serve as effective ligands in catalytic processes, potentially improving reaction efficiencies and selectivities in organic synthesis (Hamers et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperidine or pyridine rings act by binding to receptors or enzymes, altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also involve the development of new synthesis methods or the exploration of new reactions .

properties

IUPAC Name

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAYTBAFXQVMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid

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